(4-(Iodomethyl)phenyl)trimethoxysilane
Description
(4-(Iodomethyl)phenyl)trimethoxysilane is an organosilicon compound featuring a phenyl ring substituted with an iodomethyl (–CH₂I) group at the para position and a trimethoxysilane (–Si(OCH₃)₃) moiety. This structure combines the reactivity of the iodomethyl group with the surface-binding capability of the silane, making it valuable in materials science and surface engineering. Applications include self-assembled monolayers (SAMs), organic synthesis intermediates, and functionalized matrices for biomolecule immobilization.
Properties
CAS No. |
83594-96-1 |
|---|---|
Molecular Formula |
C10H15IO3Si |
Molecular Weight |
338.21 g/mol |
IUPAC Name |
[4-(iodomethyl)phenyl]-trimethoxysilane |
InChI |
InChI=1S/C10H15IO3Si/c1-12-15(13-2,14-3)10-6-4-9(8-11)5-7-10/h4-7H,8H2,1-3H3 |
InChI Key |
QSTDYFRJMHVDDK-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)CI)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodomethyl)phenylsilane typically involves the reaction of 4-(iodomethyl)phenylmagnesium bromide with trimethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of 4-(Iodomethyl)phenylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodomethyl group in 4-(Iodomethyl)phenylsilane can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-heteroatom bonds.
Hydrolysis: The trimethoxysilane moiety can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and methanol.
Condensation Reactions: The silanol groups formed from hydrolysis can further undergo condensation reactions to form siloxane bonds, which are useful in the formation of polymeric materials.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Hydrolysis reactions are typically carried out in the presence of a catalytic amount of acid or base to facilitate the reaction.
Condensation Conditions: Condensation reactions may require heating and the removal of water to drive the reaction to completion.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyltrimethoxysilanes can be obtained.
Hydrolysis Products: Silanols and methanol are the primary products of hydrolysis.
Condensation Products: Polymeric siloxanes are formed through condensation reactions.
Scientific Research Applications
Chemistry:
Surface Modification: 4-(Iodomethyl)phenylsilane is used to modify the surface properties of materials, enhancing their adhesion, hydrophobicity, or compatibility with other materials.
Organic Synthesis:
Biology and Medicine:
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules, facilitating the study of biological interactions and the development of diagnostic tools.
Drug Delivery: Its ability to form stable siloxane bonds makes it useful in the design of drug delivery systems that require controlled release and stability.
Industry:
Coatings and Adhesives: 4-(Iodomethyl)phenylsilane is used in the formulation of coatings and adhesives to improve their performance and durability.
Polymer Science: It is employed in the synthesis of functional polymers with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)phenylsilane involves its ability to undergo hydrolysis and condensation reactions The hydrolysis of the trimethoxysilane moiety produces silanol groups, which can further condense to form siloxane bonds These reactions are crucial for its applications in surface modification and polymer synthesis
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (4-(Iodomethyl)phenyl)trimethoxysilane with structurally related silanes, highlighting differences in substituents, reactivity, and applications:
Key Research Findings:
Reactivity Differences: The iodomethyl group in this compound facilitates nucleophilic substitution reactions (e.g., with amines or thiols) more readily than the chloro analog due to iodine’s superior leaving-group ability. This makes it preferable for post-functionalization of surfaces . In contrast, the amino group in (p-Aminophenyl)trimethoxysilane enables direct conjugation with carboxylic acids or aldehydes, bypassing the need for substitution reactions .
Surface Modification :
- Silanes with aromatic substituents (e.g., phenyl or iodomethylphenyl) enhance surface hydrophobicity and electronic properties compared to alkyl-chain analogs like octadecyltrimethoxysilane (ODTMS) .
- (3-Mercaptopropyl)trimethoxysilane forms denser SAMs on gold surfaces due to Au–S bonding, whereas iodomethylphenyl silanes are better suited for oxide surfaces (e.g., ITO or SiO₂) .
Stability Considerations: Iodo-substituted silanes may exhibit lower thermal and photochemical stability compared to chloro or amino derivatives, requiring storage in dark, inert conditions .
Synthetic Utility: The iodomethyl group can undergo cross-coupling reactions (e.g., Suzuki or Ullmann couplings), enabling integration into complex organic frameworks—a feature absent in non-halogenated silanes like PHMS .
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